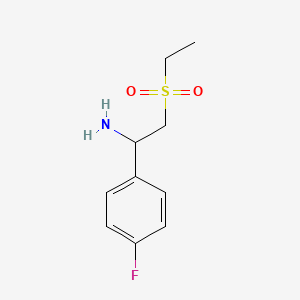
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine is an organic compound that features an ethylsulfonyl group attached to an ethanamine backbone, with a fluorophenyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylsulfonyl chloride.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with ethylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Lacks the ethylsulfonyl group, making it less polar and potentially less reactive.
2-(Ethylsulfonyl)ethanamine: Lacks the fluorophenyl group, which may reduce its binding affinity to certain targets.
4-Fluorophenylethylamine: Similar structure but without the ethylsulfonyl group, affecting its chemical properties and reactivity.
Uniqueness
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14FNO2S |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-ethylsulfonyl-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO2S/c1-2-15(13,14)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 |
InChI-Schlüssel |
QDUPEQZBZGZJQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC(C1=CC=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


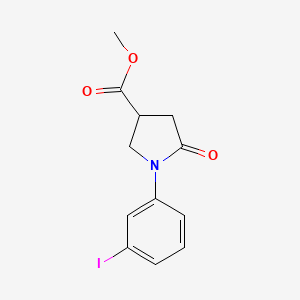
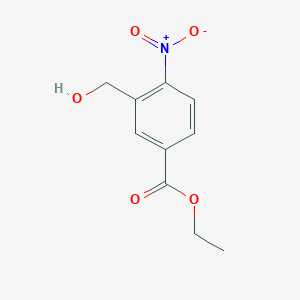
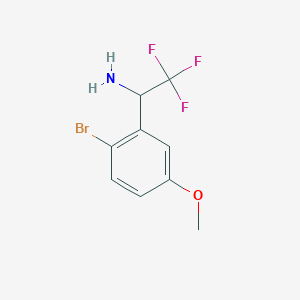
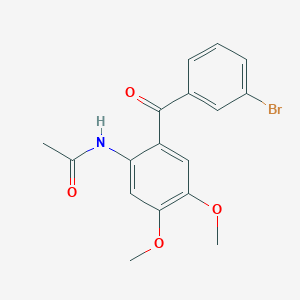

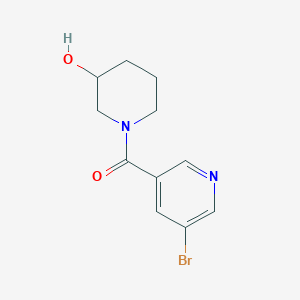
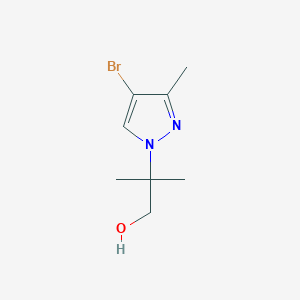

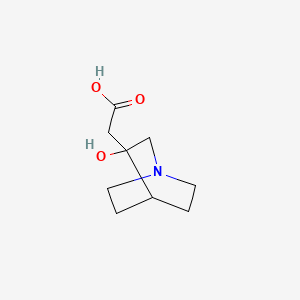

![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

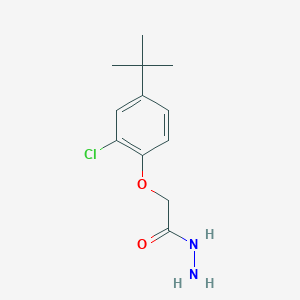
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
